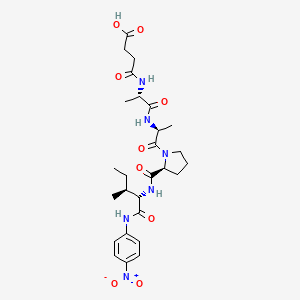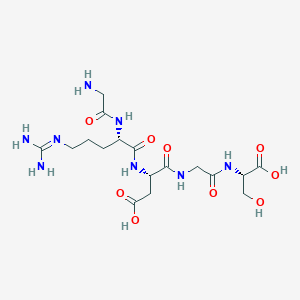![molecular formula C11H14ClN3 B1447130 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride CAS No. 1803610-65-2](/img/structure/B1447130.png)
4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride
Descripción general
Descripción
“4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” is a chemical compound with the molecular weight of 223.7 . It has the IUPAC name of 4-(pyrrolidin-3-ylamino)benzonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11;/h1-4,11,13-14H,5-6,8H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.7 . Unfortunately, other specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Application in Cancer Research
- Specific Scientific Field: Cancer Research, specifically Leukemia .
- Summary of the Application: “4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” is being studied as a potential inhibitor of lysine-specific demethylase 1 (LSD1), a protein that plays a crucial role in the development of acute myeloid leukemia . The compound acts as a scaffold-hops of the literature inhibitor GSK-690 .
- Methods of Application or Experimental Procedures: The compound was tested in human THP-1 acute myeloid leukemia cells . The most active compound, 21g, demonstrated a Kd value of 22nM and a biochemical IC50 of 57nM .
- Results or Outcomes: The compound was found to increase the expression of the surrogate cellular biomarker CD86 . This suggests that it may have potential as a therapeutic agent in the treatment of acute myeloid leukemia .
Application in Drug Discovery
- Specific Scientific Field: Drug Discovery .
- Summary of the Application: The pyrrolidine ring, which is a part of the “4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application or Experimental Procedures: The compound can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
- Results or Outcomes: The use of the pyrrolidine ring has led to the development of a variety of biologically active compounds .
Application as Selective Androgen Receptor Modulators (SARMs)
- Specific Scientific Field: Endocrinology .
- Summary of the Application: “4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
- Methods of Application or Experimental Procedures: The compound was optimized to modify the pharmacokinetic profile .
- Results or Outcomes: The compound showed potential as a SARM, although further details about the results were not provided .
Propiedades
IUPAC Name |
4-(pyrrolidin-3-ylamino)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11;/h1-4,11,13-14H,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOGHTGTLGTFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)











